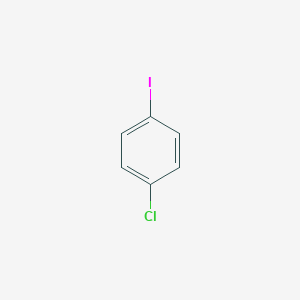

1-Chloro-4-iodobenzene

Description

The exact mass of the compound 1-Chloro-4-iodobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32862. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Chloro-4-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClI/c7-5-1-3-6(8)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQSENYKCGJTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060928 | |

| Record name | Benzene, 1-chloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to cream powder; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-4-iodobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19349 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-87-6 | |

| Record name | 1-Chloro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-4-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-iodobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-chloro-4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-4-iodobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTZ94E8MNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-iodobenzene (CAS: 637-87-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-4-iodobenzene, with the CAS registry number 637-87-6, is a di-substituted aromatic halide. This compound features both a chlorine and an iodine atom attached to a benzene (B151609) ring at positions 1 and 4, respectively. Its unique structure, possessing two different halogen atoms, makes it a valuable and versatile intermediate in organic synthesis. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective transformations, making it a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and safety information.

Chemical and Physical Properties

1-Chloro-4-iodobenzene is typically a white to light yellow or cream-colored crystalline powder or solid.[1][3][4] It is soluble in common organic solvents but has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of 1-Chloro-4-iodobenzene

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClI | [1][][6] |

| Molecular Weight | 238.45 g/mol | [3][][7] |

| CAS Number | 637-87-6 | [1][][6] |

| Melting Point | 52-57 °C | [4][6] |

| Boiling Point | 226-227 °C | [][6] |

| Density | 2.26 g/cm³ (calculated) | [] |

| Appearance | White to light yellow crystalline powder | [3][4][] |

| InChI Key | GWQSENYKCGJTRI-UHFFFAOYSA-N | [1][][8] |

| SMILES | ClC1=CC=C(I)C=C1 | [1][4][8] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 1-Chloro-4-iodobenzene.

Table 2: Spectroscopic Data for 1-Chloro-4-iodobenzene

| Spectrum Type | Key Peaks/Signals | Source(s) |

| ¹H NMR | δ ~7.59 (d), ~7.08 (d) ppm (in CDCl₃) | [9] |

| Mass Spectrum (EI) | m/z 238 (M+), 111, 75 | [10] |

| Infrared (IR) | Conforms to structure | [4] |

Synthesis

The synthesis of 1-Chloro-4-iodobenzene can be achieved through various methods, most commonly involving the diazotization of a substituted aniline (B41778) followed by a Sandmeyer-type reaction. A general laboratory-scale synthesis is described below.

Experimental Protocol: Synthesis from 4-Chloroaniline (B138754)

This method is analogous to the preparation of iodobenzene (B50100) from aniline.[11]

Materials:

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Water

Procedure:

-

Dissolve a measured amount of 4-chloroaniline in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the resulting solution in an ice bath to 0-5 °C.

-

Slowly add a chilled aqueous solution of sodium nitrite to the cooled aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate beaker, dissolve potassium iodide in water and cool it in an ice bath.

-

Slowly add the cold potassium iodide solution to the diazonium salt solution with stirring.

-

Allow the reaction mixture to stand, during which nitrogen gas will evolve and a dark precipitate of 1-chloro-4-iodobenzene will form.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or by vacuum distillation.[12]

Caption: Synthesis workflow for 1-Chloro-4-iodobenzene.

Chemical Reactivity and Key Applications

The presence of two different halogens on the aromatic ring dictates the reactivity of 1-chloro-4-iodobenzene. The C-I bond is weaker and more polarized than the C-Cl bond, making the iodine atom a better leaving group in nucleophilic aromatic substitution and a more reactive site in cross-coupling reactions. This differential reactivity is exploited in various synthetic strategies.

A primary application of 1-chloro-4-iodobenzene is as an intermediate in the synthesis of pharmaceuticals. For instance, it is used as a reagent in the synthesis of Clothiapine, an atypical antipsychotic.[][12] It is also a key building block in asymmetric synthesis to create molecules with specific spatial arrangements.[2]

Suzuki-Miyaura Cross-Coupling Reactions

1-Chloro-4-iodobenzene is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. The reaction typically proceeds selectively at the iodo-position.

General Reaction Scheme: The reaction involves the coupling of 1-chloro-4-iodobenzene with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This is a generalized protocol and may require optimization for specific substrates.[13][14]

Materials:

-

1-Chloro-4-iodobenzene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or DMF, often with water)

Procedure:

-

To a reaction flask, add 1-chloro-4-iodobenzene, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the solvent(s) to the flask.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (often 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After completion, cool the reaction to room temperature.

-

Perform an aqueous workup, typically by adding water and an organic solvent (e.g., ethyl acetate) and separating the layers.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Safety and Handling

1-Chloro-4-iodobenzene is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[3][8][15] It can also cause skin and serious eye irritation.[3][15]

Table 3: Hazard Information for 1-Chloro-4-iodobenzene

| Hazard Statement | Code | Source(s) |

| Harmful if swallowed | H302 | [3][8] |

| Harmful in contact with skin | H312 | [3][8] |

| Harmful if inhaled | H332 | [3][8] |

| Causes skin irritation | H315 | [3][15] |

| Causes serious eye irritation | H319 | [3][15] |

| May cause respiratory irritation | H335 | [3][15] |

Personal Protective Equipment (PPE): When handling 1-chloro-4-iodobenzene, it is essential to use appropriate personal protective equipment, including:

-

Safety goggles or a face shield[8]

-

Chemical-resistant gloves[8]

-

A lab coat

-

Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a dust mask (e.g., N95) is recommended.[8]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16] Keep away from strong oxidizing agents.[15]

Conclusion

1-Chloro-4-iodobenzene is a highly useful and versatile building block in organic synthesis. Its differential reactivity at the iodo- and chloro-positions allows for selective and controlled transformations, making it an important intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals in the field of drug development and chemical synthesis.

References

- 1. CAS 637-87-6: 1-Chloro-4-iodobenzene | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 146480250 [thermofisher.com]

- 6. 1-Chloro-4-iodobenzene | 637-87-6 | FC139338 | Biosynth [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. 1-Chloro-4-iodobenzene 99 637-87-6 [sigmaaldrich.com]

- 9. 1-Chloro-4-iodobenzene(637-87-6) 1H NMR spectrum [chemicalbook.com]

- 10. Benzene, 1-chloro-4-iodo- [webbook.nist.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. 1-Chloro-4-iodobenzene | 637-87-6 [chemicalbook.com]

- 13. youtube.com [youtube.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. fishersci.com [fishersci.com]

- 16. 637-87-6|1-Chloro-4-iodobenzene|BLD Pharm [bldpharm.com]

Technical Guide: Physical Properties of 1-Chloro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-chloro-4-iodobenzene, a key intermediate in organic synthesis. The information is presented to support research, development, and quality control activities involving this compound.

Quantitative Data Summary

The physical and spectroscopic properties of 1-chloro-4-iodobenzene are summarized in the tables below for easy reference and comparison.

Table 1: General Physical Properties of 1-Chloro-4-iodobenzene

| Property | Value |

| Molecular Formula | C₆H₄ClI |

| Molecular Weight | 238.45 g/mol |

| Appearance | White to light beige crystalline powder or crystals |

| Melting Point | 53-57 °C |

| Boiling Point | 226-227 °C |

| Density | 1.886 g/cm³ |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) (especially when heated); limited solubility in water. |

| Flash Point | 108 °C |

| Refractive Index | 1.632 |

| Vapor Pressure | 0.119 mmHg at 25 °C |

| Dipole Moment | 0.46 D |

Table 2: Spectroscopic Data for 1-Chloro-4-iodobenzene

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Chemical shifts (δ) are observed for the aromatic protons. |

| ¹³C NMR | Signals corresponding to the carbon atoms of the benzene (B151609) ring are observed. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H, C-C, C-Cl, and C-I bonds are present. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and characteristic fragmentation patterns can be observed. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of 1-chloro-4-iodobenzene.

Melting Point Determination

The melting point of 1-chloro-4-iodobenzene can be determined using a capillary melting point apparatus.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the 1-chloro-4-iodobenzene sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.[3]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 53-57 °C.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[1]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-2 °C).[1]

Boiling Point Determination (Microscale Method)

Due to the relatively high boiling point of 1-chloro-4-iodobenzene, a microscale method is often employed to conserve material and ensure safety.[4][5]

Apparatus:

-

Thiele tube or melting point apparatus

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating oil (if using a Thiele tube)

Procedure:

-

Add a small amount (approximately 0.5 mL) of 1-chloro-4-iodobenzene to the small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

If using a Thiele tube, immerse the assembly in the heating oil. If using a melting point apparatus, place it in the heating block.

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[4]

-

Stop heating and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.[5]

Density Determination (Water Displacement Method)

The density of solid 1-chloro-4-iodobenzene can be determined by measuring the volume of a liquid it displaces.[6][7]

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

Beaker

-

A liquid in which 1-chloro-4-iodobenzene is insoluble (e.g., water)

Procedure:

-

Weigh a sample of 1-chloro-4-iodobenzene using an analytical balance and record its mass.

-

Fill a graduated cylinder with a known volume of the chosen liquid, ensuring it is enough to fully submerge the solid. Record this initial volume.

-

Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Gently tap the cylinder to dislodge any air bubbles adhering to the solid.

-

Record the new volume of the liquid in the graduated cylinder.

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

Calculate the density using the formula: Density = Mass / Volume.

Solubility Determination (Qualitative)

A qualitative assessment of solubility provides a general understanding of the compound's behavior in different solvents.[8][9]

Apparatus:

-

Small test tubes

-

Spatula

-

Various solvents (e.g., water, methanol, chloroform)

Procedure:

-

Place a small, consistent amount (e.g., 10-20 mg) of 1-chloro-4-iodobenzene into separate, labeled test tubes.

-

To each test tube, add a small volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixture by gently shaking or stirring.

-

Observe whether the solid dissolves completely, partially, or not at all at room temperature.

-

If the compound does not dissolve at room temperature, the mixture can be gently heated to observe for any change in solubility.

-

Record the observations for each solvent (e.g., soluble, slightly soluble, insoluble).

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of 1-chloro-4-iodobenzene.

Caption: Workflow for the synthesis and characterization of 1-chloro-4-iodobenzene.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. chemtips.wordpress.com [chemtips.wordpress.com]

- 5. chemconnections.org [chemconnections.org]

- 6. kbcc.cuny.edu [kbcc.cuny.edu]

- 7. chm.uri.edu [chm.uri.edu]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to 1-Chloro-4-iodobenzene: Structure, Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloro-4-iodobenzene (CAS No. 637-87-6), a key halogenated aromatic intermediate. The document details its chemical structure, physicochemical properties, spectroscopic profile, a detailed experimental protocol for its synthesis, and its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical and materials science synthesis.

Chemical Structure and Identification

1-Chloro-4-iodobenzene is an aromatic organic compound featuring a benzene (B151609) ring substituted with a chlorine atom and an iodine atom at the para (1,4) positions.[1][2] This substitution pattern provides two distinct reactive sites, making it a versatile building block in organic synthesis.[3][4]

The structural and identifying information for this compound is summarized below.

| Identifier | Value |

| Chemical Formula | C₆H₄ClI[1][2] |

| Molecular Weight | 238.45 g/mol [2][5] |

| IUPAC Name | 1-chloro-4-iodobenzene[2][5] |

| CAS Number | 637-87-6[2] |

| SMILES | C1=CC(=CC=C1Cl)I[5] |

| InChI | InChI=1S/C6H4ClI/c7-5-1-3-6(8)4-2-5/h1-4H[1][2] |

| InChIKey | GWQSENYKCGJTRI-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

1-Chloro-4-iodobenzene is a solid at room temperature, typically appearing as a white to cream or pale yellow crystalline powder.[1][5] Its key physical properties are compiled from various literature sources.

| Property | Value |

| Appearance | White to cream powder/solid[1][5] |

| Melting Point | 53-54 °C[6][7] |

| Boiling Point | 226-227 °C[6][7] |

| Solubility | Moderately soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[1] |

Spectroscopic Data Analysis

The structural identity and purity of 1-chloro-4-iodobenzene are confirmed through various spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are characterized by a simple AA'BB' spin system in the aromatic region, consistent with a 1,4-disubstituted benzene ring.

Table 3.1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.59 | Doublet | 8.4 | 2H, Ar-H ortho to Iodine |

| 7.08 | Doublet | 8.4 | 2H, Ar-H ortho to Chlorine |

Source: Data compiled from ChemicalBook.[2]

Table 3.2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (ppm) | Assignment |

|---|---|

| 138.4 | C-I |

| 135.2 | C-Cl |

| 130.5 | C-H (ortho to Chlorine) |

| 91.6 | C-H (ortho to Iodine) |

Source: Data interpreted from SpectraBase.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) shows a prominent molecular ion peak. The fragmentation pattern is characteristic of halogenated benzenes.

Table 3.3: Key Mass Spectrometry Fragments (EI-MS)

| m/z | Ion | Notes |

|---|---|---|

| 238/240 | [C₆H₄ClI]⁺ | Molecular ion peak (M⁺). The M+2 peak is due to the ³⁷Cl isotope.[8][9] |

| 111/113 | [C₆H₄Cl]⁺ | Loss of an iodine radical (·I). The m/z 113 peak corresponds to the ³⁷Cl isotope.[8] |

| 75 | [C₆H₃]⁺ | Loss of both halogen atoms.[8] |

Infrared (IR) Spectroscopy

The FTIR spectrum displays characteristic absorption bands for a para-disubstituted aromatic compound.

Table 3.4: Principal FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|

| ~3080 | Aromatic C-H Stretch |

| ~1580, ~1475 | Aromatic C=C Ring Stretch |

| ~1090 | In-plane C-H Bend |

| ~1010 | C-Cl Stretch |

| ~820 | para-disubstitution C-H Out-of-plane Bend |

| ~650 | C-I Stretch |

Source: Data interpreted from NIST Chemistry WebBook.[1]

Experimental Protocol: Synthesis

1-Chloro-4-iodobenzene can be reliably synthesized from commercially available 4-chloroaniline (B138754) via a Sandmeyer-type reaction. This two-step process involves the formation of a diazonium salt followed by displacement with iodide.[7][10]

Materials and Reagents

-

4-Chloroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Bicarbonate (NaHCO₃)

-

Diethyl Ether or Dichloromethane (B109758)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄)

-

Deionized Water

-

Ice

Procedure

Step 1: Diazotization of 4-Chloroaniline

-

In a 250 mL beaker, dissolve 12.75 g (0.1 mol) of 4-chloroaniline in a mixture of 30 mL of concentrated HCl and 30 mL of deionized water. Stir until a clear solution of the hydrochloride salt is formed.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring. A fine suspension of 4-chloroaniline hydrochloride may form.

-

In a separate beaker, prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of deionized water and chill it in an ice bath.

-

Add the chilled sodium nitrite solution dropwise to the cold 4-chloroaniline hydrochloride suspension over 15-20 minutes. Maintain the temperature of the reaction mixture strictly between 0 °C and 5 °C.

-

After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting clear solution contains the 4-chlorobenzenediazonium chloride salt. Keep this solution cold for the next step.

Step 2: Iodide Displacement (Sandmeyer Reaction)

-

In a 500 mL beaker, dissolve 18.3 g (0.11 mol) of potassium iodide in 50 mL of deionized water.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution from Step 1 to the potassium iodide solution. A dark, thick precipitate will form, and nitrogen gas will evolve.

-

Allow the reaction mixture to stand at room temperature for 1 hour, then gently warm it to 50 °C on a water bath for 20 minutes to ensure complete decomposition of the diazonium salt (cessation of gas evolution).

-

Cool the mixture to room temperature.

Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them sequentially with 50 mL of 10% aqueous sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-chloro-4-iodobenzene.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel (eluting with hexane) to afford the pure product as a white to pale yellow solid.

Reactivity and Applications in Drug Development

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of 1-chloro-4-iodobenzene's utility. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, allowing for selective functionalization at the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations.[10]

Sonogashira Coupling Pathway

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a powerful tool in the synthesis of complex pharmaceutical intermediates. The catalytic cycle for the coupling of 1-chloro-4-iodobenzene with an alkyne (e.g., phenylacetylene) is depicted below. Due to the higher reactivity of the C-I bond, the reaction occurs selectively at this position.[5]

Figure 1: Catalytic cycle for the Sonogashira coupling of 1-chloro-4-iodobenzene.

References

- 1. rsc.org [rsc.org]

- 2. 1-Chloro-4-iodobenzene(637-87-6) 13C NMR [m.chemicalbook.com]

- 3. Benzene, 1-chloro-4-iodo- [webbook.nist.gov]

- 4. d-nb.info [d-nb.info]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Chloro-4-iodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Chloro-4-iodobenzene, a key intermediate in pharmaceutical and materials science. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. For 1-Chloro-4-iodobenzene, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-Chloro-4-iodobenzene is characterized by two sets of doublets in the aromatic region, consistent with a 1,4-disubstituted benzene (B151609) ring.

| Parameter | ¹H NMR (300 MHz, CDCl₃) | ¹H NMR (89.56 MHz, CDCl₃) |

| Chemical Shift (δ) | 7.593 ppm (d) | 7.479 ppm (d) |

| 7.078 ppm (d) | 6.941 ppm (d) | |

| Coupling Constant (J) | Not explicitly provided in search results | J(A,B) = 8.41 Hz |

Note: The specific coupling constant for the 89.56 MHz spectrum is provided, indicating the interaction between adjacent protons on the aromatic ring.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Atom | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| C-Cl | 134.9 |

| C-I | 91.5 |

| CH (ortho to Cl) | 130.5 |

| CH (ortho to I) | 139.1 |

Data sourced from a reference in the Canadian Journal of Chemistry, 1977.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of 1-Chloro-4-iodobenzene displays key absorptions corresponding to aromatic C-H and C-C bonds, as well as the C-Cl and C-I bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3080 | Aromatic C-H Stretch |

| ~1570, 1470, 1390 | Aromatic C=C Ring Stretch |

| ~1080 | C-Cl Stretch |

| ~1000 | In-plane C-H Bend |

| ~820 | Out-of-plane C-H Bend (para-disubstitution) |

| Below 600 | C-I Stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 1-Chloro-4-iodobenzene results in a distinct fragmentation pattern that can be used for its identification.

| m/z | Relative Intensity | Fragment Ion |

| 238/240 | High | [M]⁺ (Molecular Ion) |

| 111/113 | High | [C₆H₄Cl]⁺ |

| 75 | Moderate | [C₆H₃]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic M and M+2 peaks for chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like 1-Chloro-4-iodobenzene.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-20 mg of 1-Chloro-4-iodobenzene in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃). The sample should be fully dissolved to ensure a homogeneous solution.

-

Tube Transfer: Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming.

-

Acquisition:

-

For ¹H NMR , a standard pulse sequence (e.g., zg30) is used. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of 1-Chloro-4-iodobenzene with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

-

Pellet Formation: Apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or a pure KBr pellet to account for atmospheric and instrumental contributions.

-

Sample Spectrum: Place the sample pellet in the instrument's sample holder and acquire the IR spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of 1-Chloro-4-iodobenzene into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships between the different techniques and the structural information they provide.

Caption: Workflow of Spectroscopic Analysis.

Caption: Key Fragmentation Pathways in EI-MS.

Caption: Correlation of Spectroscopy and Structure.

An In-Depth Technical Guide to the Synthesis and Preparation of 1-Chloro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-4-iodobenzene, a key intermediate in the development of various pharmaceuticals and functional materials. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in organic synthesis.

Core Synthesis Pathway: Diazotization and Sandmeyer-type Reaction

The most prevalent and reliable method for the synthesis of 1-chloro-4-iodobenzene involves a two-step process commencing with the diazotization of 4-chloroaniline (B138754). The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with potassium iodide to yield the desired product. This approach is favored for its high regioselectivity and good yields.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of 1-chloro-4-iodobenzene, compiled from various experimental procedures. This allows for a comparative analysis of reaction conditions and their impact on yield.

| Parameter | Value | Source Description |

| Starting Material | 4-Chloroaniline | Precursor for diazotization |

| Diazotizing Agent | Sodium Nitrite (B80452) (NaNO₂) | In acidic medium to form nitrous acid in situ |

| Acid Medium | Hydrochloric Acid (HCl) | For the formation of the diazonium salt |

| Iodinating Agent | Potassium Iodide (KI) | Source of iodide nucleophile |

| Reaction Temperature (Diazotization) | 0-5 °C | Critical for the stability of the diazonium salt |

| Reaction Temperature (Iodination) | Room Temperature (can be initiated in the cold and allowed to warm) | To facilitate the displacement of the diazonium group |

| Reaction Time (Diazotization) | ~30 minutes | For complete formation of the diazonium salt |

| Reaction Time (Iodination) | ~30 minutes to several hours | For complete nitrogen evolution and product formation.[1] |

| Typical Yield | 74-87% | Reported yields for analogous iodobenzene (B50100) syntheses.[2] |

Experimental Protocols

The following is a detailed methodology for the synthesis of 1-chloro-4-iodobenzene, synthesized from established laboratory procedures.

Part 1: Diazotization of 4-Chloroaniline

-

Preparation of the Amine Salt Solution: In a beaker, suspend 4-chloroaniline in a solution of concentrated hydrochloric acid and water. Stir the mixture until the aniline (B41778) is completely dissolved, forming 4-chloroanilinium chloride.

-

Cooling: Place the beaker in an ice-salt bath and cool the solution to a temperature between 0 and 5 °C. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.

-

Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold water.

-

Diazotization: Slowly add the sodium nitrite solution dropwise to the cold 4-chloroanilinium chloride solution with continuous and vigorous stirring. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C. The formation of the 4-chlorobenzenediazonium chloride is indicated by a slight color change.

-

Completion of Diazotization: After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

Part 2: Sandmeyer-type Iodination

-

Preparation of Potassium Iodide Solution: Prepare a solution of potassium iodide in water.

-

Iodination Reaction: Slowly add the cold potassium iodide solution to the freshly prepared 4-chlorobenzenediazonium chloride solution with stirring. Nitrogen gas will be evolved, and a dark, oily precipitate of crude 1-chloro-4-iodobenzene will form.[3]

-

Reaction Completion: Allow the reaction mixture to stand, with occasional stirring, as it gradually warms to room temperature to ensure the complete decomposition of the diazonium salt.[3]

Part 3: Isolation and Purification

-

Isolation of Crude Product: Collect the crude 1-chloro-4-iodobenzene by vacuum filtration.

-

Washing: Wash the crude product with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of acetic acid and water, to yield a crystalline solid.[4]

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Visualizing the Process

The following diagrams illustrate the experimental workflow and the core chemical transformations involved in the synthesis of 1-chloro-4-iodobenzene.

Caption: Experimental workflow for the synthesis of 1-Chloro-4-iodobenzene.

Caption: Core chemical transformations in the synthesis of 1-Chloro-4-iodobenzene.

References

1-Chloro-4-iodobenzene: A Versatile Intermediate for Advanced Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-iodobenzene is a dihalogenated aromatic compound that has emerged as a cornerstone in modern organic synthesis. Its unique electronic and steric properties, particularly the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, enable chemists to perform selective and sequential cross-coupling reactions. This attribute makes it an invaluable building block for the construction of complex molecular architectures, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth overview of the physical and chemical properties of 1-chloro-4-iodobenzene, detailed experimental protocols for its key synthetic transformations, and quantitative data to inform reaction optimization.

Introduction

The strategic functionalization of aromatic rings is a central theme in organic chemistry, with profound implications for the development of novel therapeutics and functional materials. 1-Chloro-4-iodobenzene (C₆H₄ClI) serves as an exemplary scaffold for such endeavors.[1][2] The presence of two different halogen atoms at the para positions of the benzene (B151609) ring allows for a high degree of control over synthetic outcomes.[3] The carbon-iodine bond is considerably more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This disparity in reactivity is the lynchpin of its versatility, permitting selective functionalization at the iodo-position while leaving the chloro-substituent intact for subsequent transformations. This guide will explore the synthetic utility of 1-chloro-4-iodobenzene in several key cross-coupling reactions, providing practical guidance for its application in research and development.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of 1-chloro-4-iodobenzene is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClI | [2][4][5] |

| Molar Mass | 238.45 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [6] |

| Melting Point | 57.0 °C | [6] |

| Boiling Point | 227.0 °C | [6] |

| CAS Number | 637-87-6 | [2][4][5] |

| Solubility | Moderately soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water. | [2] |

Safety Information: 1-Chloro-4-iodobenzene should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[6]

Key Synthetic Applications and Experimental Protocols

The differential reactivity of the C-I and C-Cl bonds in 1-chloro-4-iodobenzene allows for its selective participation in a variety of cross-coupling reactions. The following sections provide an overview of these reactions, along with representative experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. With 1-chloro-4-iodobenzene, this reaction can be performed selectively at the iodo-position.

Logical Workflow for Selective Suzuki-Miyaura Coupling

Caption: Workflow for selective Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4-Chloro-4'-methylbiphenyl

-

Materials: 1-chloro-4-iodobenzene, 4-methylphenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene (B28343), and water.

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-chloro-4-iodobenzene (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

-

Add tetrakis(triphenylphosphine)palladium(0) (1-3 mol%).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate (B1210297).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

-

Quantitative Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~92 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 85 | 24 | ~88 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a reaction of great importance in the synthesis of pharmaceuticals and organic materials.[7][8] The high reactivity of the C-I bond in 1-chloro-4-iodobenzene allows for efficient coupling with alkynes at this position.

Catalytic Cycle for Sonogashira Coupling

Caption: Catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Synthesis of 1-Chloro-4-(phenylethynyl)benzene

-

Materials: 1-chloro-4-iodobenzene, phenylacetylene (B144264), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], copper(I) iodide (CuI), and triethylamine (B128534) (Et₃N).[9]

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 1-chloro-4-iodobenzene (1.0 equiv.) in triethylamine.

-

Add bis(triphenylphosphine)palladium(II) dichloride (1-2 mol%) and copper(I) iodide (2-4 mol%).

-

Add phenylacetylene (1.1 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 6-12 hours. The reaction progress can be monitored by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) iodide salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with aqueous ammonium (B1175870) chloride, water, and brine.

-

Dry the organic layer and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.[10]

-

Quantitative Data for Sonogashira Coupling

| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Temp | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | RT | 8 | >95 |

| 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | Piperidine | RT | 10 | ~90 |

| Trimethylsilylacetylene | Pd(OAc)₂ (2), PPh₃ (4) | CuI (5) | DIPA | 50 °C | 6 | ~93 |

Note: RT = Room Temperature. Yields are representative.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12] This reaction is a powerful tool for the synthesis of complex organic molecules, including natural products and pharmaceuticals.[13]

Experimental Protocol: Synthesis of 1-Chloro-4-styrylbenzene

-

Materials: 1-chloro-4-iodobenzene, styrene (B11656), palladium(II) acetate [Pd(OAc)₂], tri(o-tolyl)phosphine, triethylamine (Et₃N), and an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

To a Schlenk tube, add 1-chloro-4-iodobenzene (1.0 equiv.), palladium(II) acetate (2-5 mol%), and tri(o-tolyl)phosphine (4-10 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add the anhydrous solvent, followed by styrene (1.2 equiv.) and triethylamine (1.5 equiv.).

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic phase, concentrate, and purify by column chromatography.

-

Quantitative Data for Heck Reaction

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | 100 | 18 | ~85 |

| n-Butyl acrylate | PdCl₂ (2) | PPh₃ (4) | K₂CO₃ | 120 | 24 | ~90 |

| Cyclohexene | Pd(PPh₃)₄ (5) | - | NaOAc | 100 | 36 | ~75 |

Note: Yields are representative and can be influenced by the specific alkene and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15][16] This reaction has become a vital tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals.

Experimental Protocol: Synthesis of N-(4-Chlorophenyl)aniline

-

Materials: 1-chloro-4-iodobenzene, aniline (B41778), palladium(II) acetate [Pd(OAc)₂], a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), a strong base (e.g., sodium tert-butoxide, cesium carbonate), and an anhydrous solvent (e.g., toluene, 1,4-dioxane).[17]

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine 1-chloro-4-iodobenzene (1.0 equiv.), aniline (1.2 equiv.), the base (1.4 equiv.), the palladium catalyst (1-3 mol%), and the phosphine ligand (2-6 mol%) in a Schlenk tube.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction's progress.

-

Once complete, cool the mixture and partition between an organic solvent and water.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Quantitative Data for Buchwald-Hartwig Amination

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 110 | 20 | ~90 |

| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | 100 | 18 | ~95 |

| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 100 | 24 | ~88 |

Note: Yields are representative. dba = dibenzylideneacetone.

Ullmann Reaction

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[18] While often requiring harsh conditions, it remains a useful method for certain transformations.[19] With 1-chloro-4-iodobenzene, symmetrical coupling can occur to form 4,4'-dichloro-1,1'-biphenyl.

Experimental Protocol: Synthesis of 4,4'-Dichloro-1,1'-biphenyl

-

Materials: 1-chloro-4-iodobenzene and activated copper powder.

-

Procedure:

-

In a reaction vessel, thoroughly mix 1-chloro-4-iodobenzene with an excess of activated copper powder.

-

Heat the mixture to a high temperature (typically >200 °C) under an inert atmosphere.[18]

-

Maintain the temperature for several hours to days.

-

After cooling, extract the product with a suitable organic solvent.

-

Filter to remove copper residues and concentrate the filtrate.

-

Purify the product by recrystallization or column chromatography.

-

Quantitative Data for Ullmann Reaction

| Reactant | Catalyst | Temp (°C) | Time (days) | Yield (%) |

| 1-chloro-4-iodobenzene | Activated Copper Bronze | 230 | 7 | Low to moderate |

Note: The Ullmann reaction often suffers from low yields and harsh conditions, making palladium-catalyzed alternatives more common in modern synthesis.[18]

Applications in Drug Discovery and Materials Science

The synthetic versatility of 1-chloro-4-iodobenzene makes it a valuable precursor for a wide array of bioactive molecules and functional materials.[20][21][22] The ability to introduce diverse functionalities through sequential cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery. Furthermore, the resulting biaryl and aryl-alkyne structures are common motifs in organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.

Logical Relationship in Multi-step Synthesis

Caption: Multi-step synthesis using 1-chloro-4-iodobenzene.

Conclusion

1-Chloro-4-iodobenzene stands out as a highly versatile and strategic intermediate in organic synthesis. The pronounced difference in reactivity between its carbon-iodine and carbon-chlorine bonds provides a reliable handle for selective and sequential functionalization through a variety of powerful cross-coupling reactions. This technical guide has provided an overview of its properties, detailed experimental protocols for key transformations, and representative quantitative data to facilitate its use in the laboratory. As the demand for complex and precisely functionalized organic molecules continues to grow, the importance of building blocks like 1-chloro-4-iodobenzene in both academic research and industrial applications is set to increase.

References

- 1. xray.uky.edu [xray.uky.edu]

- 2. CAS 637-87-6: 1-Chloro-4-iodobenzene | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Chloro-4-iodobenzene | C6H4ClI | CID 12510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. biosynth.com [biosynth.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. Heck Reaction [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 18. byjus.com [byjus.com]

- 19. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 20. nbinno.com [nbinno.com]

- 21. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]

- 22. Investigation of innovative synthesis of biologically active compounds on the basis of newly developed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Quality of Commercial 1-Chloro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-4-iodobenzene is a key building block in modern organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility as an intermediate in the synthesis of complex molecules, such as the atypical antipsychotic Clothiapine, necessitates a thorough understanding of its commercial purity and quality. The presence of impurities, even in trace amounts, can have significant downstream consequences, affecting reaction yields, product purity, and in the context of drug development, safety and efficacy. This technical guide provides an in-depth analysis of the purity and quality of commercial 1-chloro-4-iodobenzene, detailing common impurities, analytical methodologies for quality control, and typical specifications.

Commercial Specifications and Physical Properties

Commercial grades of 1-chloro-4-iodobenzene are typically offered at high purity, often exceeding 99%.[1] The quality is predominantly assessed by Gas Chromatography (GC). Key physical and chemical identifiers are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 637-87-6 | |

| Molecular Formula | C₆H₄ClI | [2] |

| Molecular Weight | 238.45 g/mol | [2] |

| Appearance | White to yellow or orange crystalline powder | |

| Melting Point | 53-54 °C (lit.) | [1] |

| Boiling Point | 226-227 °C (lit.) | [1] |

| Purity (by GC) | >99.0% |

Potential Impurities in Commercial 1-Chloro-4-iodobenzene

The impurity profile of commercial 1-chloro-4-iodobenzene is influenced by its synthetic route. Common methods of synthesis may lead to several types of impurities. For instance, synthesis from p-chloroaniline via diazotization and iodine substitution can introduce various by-products. Potential impurities can be categorized as follows:

-

Regioisomers: These are isomers with the same molecular formula but different arrangements of the chloro and iodo substituents on the benzene (B151609) ring. Their similar physical properties can make them challenging to separate from the main product.

-

1-Chloro-2-iodobenzene

-

1-Chloro-3-iodobenzene

-

-

Related Dihalogenated Benzenes: Impurities arising from side reactions or impure starting materials.

-

1,4-Dichlorobenzene

-

1,4-Diiodobenzene

-

-

Residual Starting Materials and Reagents: Depending on the synthetic pathway, these could include:

-

p-Chloroaniline

-

p-Iodoaniline

-

-

Solvent Residues: Residual solvents from the reaction or purification steps.

The following table summarizes potential impurities and their identifying characteristics.

| Impurity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Chloro-2-iodobenzene | 615-41-8 | C₆H₄ClI | 238.45 |

| 1-Chloro-3-iodobenzene | 625-99-0 | C₆H₄ClI | 238.45 |

| 1,4-Dichlorobenzene | 106-46-7 | C₆H₄Cl₂ | 147.00 |

| 1,4-Diiodobenzene | 624-38-4 | C₆H₄I₂ | 329.91 |

| p-Chloroaniline | 106-47-8 | C₆H₆ClN | 127.57 |

Analytical Methodologies for Quality Control

A multi-pronged analytical approach is essential for the comprehensive quality assessment of 1-chloro-4-iodobenzene. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed.

Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for purity assessment and quantification of volatile impurities.

This protocol is a general guideline and may require optimization based on the specific instrumentation and impurities of interest.

-

Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: A non-polar or medium-polarity capillary column is recommended for the separation of halogenated benzenes. A common choice is a column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve a known amount of 1-chloro-4-iodobenzene in a suitable solvent (e.g., acetone (B3395972) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Quantification: Purity is typically determined by area percent, assuming all components have a similar response factor with an FID. For higher accuracy, quantification against a certified reference standard is recommended.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is a powerful technique for the analysis of non-volatile impurities and for orthogonal purity confirmation.

This protocol provides a starting point for method development.

-

Instrumentation: HPLC system with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column is suitable for this separation (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B) is often effective.

-

Gradient Program:

-

Start at 60% B.

-

Linear gradient to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 60% B and equilibrate for 5 minutes.

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: UV detection at 215 nm is a reasonable starting point, with further optimization based on the UV spectra of the main component and potential impurities.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for structural elucidation and can be used for quantitative analysis (qNMR). ¹H NMR provides information on the proton environment and can be used to identify and quantify impurities if their signals are resolved from the main component.

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) is used.

-

Analysis: The ¹H NMR spectrum of 1-chloro-4-iodobenzene will show two doublets in the aromatic region. Impurities can be identified by their characteristic chemical shifts and coupling patterns. Quantification can be achieved by integrating the signals of the impurities relative to a known signal of the main compound or an internal standard.

Quality Control Workflow

A robust quality control workflow ensures the consistent quality of commercial 1-chloro-4-iodobenzene. The following diagram illustrates a logical sequence for the analysis of an incoming batch.

Caption: Quality control workflow for commercial 1-chloro-4-iodobenzene.

Conclusion

The quality and purity of commercial 1-chloro-4-iodobenzene are critical for its successful application in research and development, particularly in the pharmaceutical industry. A comprehensive quality control strategy employing a combination of chromatographic and spectroscopic techniques is essential to ensure the material meets the high standards required. By understanding the potential impurities and utilizing the appropriate analytical methodologies, researchers and drug development professionals can mitigate risks associated with impure starting materials and ensure the integrity of their synthetic processes.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-Chloro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the synthesis of biaryls and other conjugated systems. The selective functionalization of dihalogenated aromatic compounds is of particular interest as it allows for stepwise and site-specific introduction of different substituents.

This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 1-chloro-4-iodobenzene. Due to the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds, with the former being much more susceptible to oxidative addition to the palladium catalyst, a high degree of selectivity for the coupling at the iodo-position can be achieved. This allows for the synthesis of 4-chloro-4'-substituted biphenyls, which can be further functionalized at the chloro-position in a subsequent cross-coupling reaction.

Data Presentation

The following tables summarize typical reaction conditions and yields for the selective Suzuki-Miyaura coupling of 1-chloro-4-iodobenzene with various arylboronic acids. The data is compiled from representative procedures for similar substrates and serves as a guideline for reaction optimization.

Table 1: Reaction Parameters for Selective Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene (B28343)/H₂O (4:1) | 80 | 12 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | >90 |

| 3 | 3-Tolylboronic acid | Pd₂(dba)₃ (1) | XPhos (2.5) | Cs₂CO₃ (2) | THF | 65 | 16 | ~92 |

| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 10 | ~88 |

Table 2: Comparison of Common Catalysts and Ligands

| Catalyst | Ligand | Typical Loading (mol%) | Key Features |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 | A common, air-stable Pd(0) catalyst. Effective for many standard couplings. |

| Pd(OAc)₂ | Palladium(II) acetate | 1-3 | A versatile Pd(II) precatalyst, requires in-situ reduction. Often used with phosphine (B1218219) ligands. |

| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 2-5 | An effective catalyst for a broad range of substrates, including heteroaryls. |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | 2-5 | A bulky, electron-rich phosphine ligand that promotes the coupling of challenging substrates. |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | 2-5 | A highly active ligand for difficult couplings, including those involving aryl chlorides (at higher temperatures). |

Experimental Protocols

General Procedure for Selective Suzuki-Miyaura Coupling of 1-Chloro-4-iodobenzene

This protocol describes a typical procedure for the selective coupling at the iodo-position.

Materials:

-

1-Chloro-4-iodobenzene

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent (e.g., Toluene/Water, 4:1 mixture)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask, add 1-chloro-4-iodobenzene (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (2.0 mmol).

-

The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst (0.02 mmol) to the flask under the inert atmosphere.

-

Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water) to the flask via syringe.

-

The reaction mixture is stirred and heated to the desired temperature (e.g., 80 °C).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The aqueous layer is separated, and the organic layer is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4-chloro-4'-substituted biphenyl.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Sonogashira Coupling of 1-Chloro-4-iodobenzene with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found widespread application in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3][4] The selective coupling at a more reactive site in a dihalogenated aromatic compound is a common requirement in multi-step organic synthesis. In the case of 1-chloro-4-iodobenzene, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective Sonogashira coupling at the iodo-substituted position.[5] The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, enabling chemoselective functionalization.[5] This application note provides detailed protocols for the Sonogashira coupling of 1-chloro-4-iodobenzene with various terminal alkynes, along with representative data and experimental workflows.

Data Presentation

The following table summarizes typical yields for the Sonogashira coupling of 1-chloro-4-iodobenzene with various terminal alkynes under standard conditions. These reactions demonstrate the high efficiency and functional group tolerance of the protocol.

| Entry | Terminal Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene (B144264) | 1-Chloro-4-(phenylethynyl)benzene | 95 |

| 2 | 1-Hexyne | 1-Chloro-4-(hex-1-yn-1-yl)benzene | 92 |

| 3 | 3,3-Dimethyl-1-butyne | 1-Chloro-4-(3,3-dimethylbut-1-yn-1-yl)benzene | 89 |

| 4 | Ethynyltrimethylsilane | 1-Chloro-4-((trimethylsilyl)ethynyl)benzene | 98 |

| 5 | 2-Methyl-3-butyn-2-ol | 4-(4-Chlorophenyl)-2-methylbut-3-yn-2-ol | 91 |

Yields are based on isolated product after column chromatography and are representative. Actual yields may vary depending on reaction scale and purity of reagents.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Sonogashira coupling of 1-chloro-4-iodobenzene with a terminal alkyne. Phenylacetylene is used as a representative example.

Materials and Reagents:

-

1-Chloro-4-iodobenzene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (TEA), anhydrous

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes

-

Heating mantle or oil bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Separatory funnel

-

Standard laboratory glassware

Protocol: Synthesis of 1-Chloro-4-(phenylethynyl)benzene

-

Reaction Setup:

-

To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-chloro-4-iodobenzene (1.0 mmol, 238.5 mg).

-

Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg, 2 mol%) and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).

-